5-Methyloctan-1-amine: An In-depth Technical Guide for Researchers and Drug Development Professionals
5-Methyloctan-1-amine: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Methyloctan-1-amine is a chiral primary amine featuring a branched alkyl chain. Its molecular structure is characterized by an eight-carbon backbone with a methyl group at the fifth carbon and a primary amine group at the terminus. The chirality at the C5 position gives rise to two enantiomers, (R)- and (S)-5-methyloctan-1-amine, a critical consideration in drug development and stereospecific synthesis due to the potentially distinct biological activities of each enantiomer. This guide provides a comprehensive technical overview of the chemical structure, physical properties, synthesis, and potential applications of 5-methyloctan-1-amine, tailored for professionals in research and pharmaceutical development.
Chemical Structure and Stereoisomerism
The systematic IUPAC name, 5-methyloctan-1-amine, precisely defines its molecular architecture. "Octan" denotes an eight-carbon alkane chain, "-1-amine" indicates a primary amine (-NH₂) at the first carbon, and "5-methyl" specifies a methyl (-CH₃) substituent on the fifth carbon. This fifth carbon is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, a butyl group, and a 4-aminobutyl group.
Figure 1: Chemical structure of 5-methyloctan-1-amine with the chiral center indicated by an asterisk.
The spatial arrangement of the substituents around the C5 chiral center determines whether the molecule is the (R) or (S) enantiomer. These enantiomers are non-superimposable mirror images and can exhibit different interactions with other chiral molecules, such as biological receptors.
Figure 2: Enantiomers of 5-methyloctan-1-amine, illustrating their mirror-image relationship.
Physical and Chemical Properties
While specific experimental data for 5-methyloctan-1-amine is not extensively available in public databases, its properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₂₁N |
| Molecular Weight | 143.27 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 180-200 °C |
| Melting Point | Not readily available; expected to be low |
| Density | Predicted to be around 0.8 g/cm³ |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| pKa | The conjugate acid is expected to have a pKa around 10.5 |
Note: These values are estimations and should be confirmed by experimental data where critical.
Synthesis of 5-Methyloctan-1-amine
The synthesis of primary amines like 5-methyloctan-1-amine can be achieved through several established synthetic routes. Reductive amination of a suitable carbonyl compound is a common and effective method.
Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of 5-methyloctan-1-amine starting from 5-methyloctanal.
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Imine Formation:
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Dissolve 5-methyloctanal in a suitable solvent such as methanol or ethanol.
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Add an excess of ammonia (often as a solution in methanol or as ammonium acetate) to the aldehyde solution.
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Stir the reaction mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.
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Reduction:
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Once imine formation is complete, a reducing agent is added. Sodium borohydride (NaBH₄) is a common choice for this step.[1][2]
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The reducing agent should be added portion-wise to control the reaction rate and temperature.
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The reaction is typically stirred for several hours at room temperature or with gentle heating until the imine is fully reduced to the amine.
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Work-up and Purification:
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The reaction is quenched by the careful addition of water.
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The solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.
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The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.
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The crude product can be purified by distillation or column chromatography.
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Figure 3: A simplified workflow for the synthesis of 5-methyloctan-1-amine via reductive amination.
Other synthetic strategies for preparing primary amines include the Gabriel synthesis and the reduction of nitriles or amides.[2][3][4]
Potential Applications in Research and Drug Development
The structural features of 5-methyloctan-1-amine suggest its potential utility in several areas:
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Chiral Building Block: As a chiral molecule, it can serve as a valuable starting material or intermediate in the asymmetric synthesis of complex molecules, including pharmaceuticals.
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Pharmacophore Component: The primary amine group is a common feature in many biologically active compounds, acting as a key interaction point with biological targets. The lipophilic octyl chain can contribute to membrane permeability and other pharmacokinetic properties.
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Molecular Probe: Derivatives of 5-methyloctan-1-amine could be synthesized and used as molecular probes to study biological systems or as ligands for specific receptors.
Safety and Handling
Based on data for similar aliphatic amines, 5-methyloctan-1-amine is expected to be corrosive and may cause severe skin burns and eye damage.[5][6] It is also likely to be harmful if swallowed or inhaled.[5][7]
Recommended Handling Procedures:
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6][8]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Methyloctan-1-amine is a chiral primary amine with potential applications in synthetic chemistry and drug discovery. Its synthesis can be readily achieved through established methods like reductive amination. A thorough understanding of its chemical properties and safe handling procedures is essential for its effective use in a research and development setting. Further investigation into the specific properties and biological activities of its individual enantiomers could unlock new opportunities in various scientific disciplines.
References
-
PubChem. (n.d.). 5-Methyloct-7-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylhexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
- TCI America. (n.d.). Safety Data Sheet: Methylamine (ca. 9% in Acetonitrile).
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Aminohydantoin hydrochloride.
- Sigma-Aldrich. (2026, March 12). Safety Data Sheet. Retrieved from a representative SDS for a flammable and corrosive amine solution.
- Spectrum Chemical. (2022, November 21). Safety Data Sheet: Methylamine, aqueous solution.
-
PubChem. (n.d.). N-Ethyl-N-methyloctan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
NextSDS. (n.d.). 5-methylhexan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Chemsrc. (2025, August 26). N-Methyl-1-octanamine. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-methyloctan-1-amine. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amines. Jack Westin Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). octane, 5-methyl-, l-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chad's Prep. (2021, April 29). Synthesis of Amines | 22.3 Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
Sources
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.dk [fishersci.dk]
